N-(2-methoxyethyl)oxan-4-amine hydrochloride
Description
IUPAC Name Validation and Variants
The compound’s systematic name is N-(2-methoxyethyl)oxan-4-amine hydrochloride , derived from its parent amine N-(2-methoxyethyl)oxan-4-amine (CID 43608320) and the hydrochloride counterion. Alternative synonyms include:
- N-(2-methoxyethyl)oxan-4-amine;hydrochloride
- HXC97984
- AKOS030504929
The parent compound’s CAS number is 887588-98-9 , while the hydrochloride derivative is identified by CAS 1807979-84-5 .
| Descriptor | Value |
|---|---|
| Molecular Formula | C₈H₁₈ClNO₂ |
| Molecular Weight | 195.69 g/mol |
| Parent Compound CAS | 887588-98-9 |
| Hydrochloride CAS | 1807979-84-5 |
SMILES Notation and InChI Key Analysis
The SMILES notation for the hydrochloride is COCCNC1CCOCC1.Cl , representing the 2-methoxyethyl group (COCC), the oxan-4-amine backbone (NC1CCOCC1), and the chloride counterion (.Cl). The parent compound’s InChI key is FRQKAFOYKFSANN-UHFFFAOYSA-N , but the hydrochloride’s full InChI remains unrecorded in public databases.
Crystallographic and Conformational Properties
2D Structural Depiction and Bond Connectivity
The 2D structure comprises:
- Oxan ring : A six-membered tetrahydropyran ring with oxygen at position 2 and an amine group at position 4.
- 2-Methoxyethyl substituent : Attached to the nitrogen atom via a C-N bond.
- Chloride ion : Electrostatically bound to the protonated amine.
Bond Connectivity Table
| Atom Index | Element | Formal Charge | Bond Partners |
|---|---|---|---|
| 0 | C | 0 | O (1), C (2), C (3) |
| 1 | O | 0 | C (0), C (4) |
| 2 | C | 0 | C (0), C (5), N (6) |
| 3 | C | 0 | C (0), C (7), C (8) |
| 4 | C | 0 | O (1), C (9) |
| 5 | C | 0 | C (2), C (10), C (11) |
| 6 | N | +1 (protonated) | C (2), Cl (12) |
| 7 | C | 0 | C (3), O (13) |
| 8 | C | 0 | C (3), C (14) |
| 9 | C | 0 | O (1), C (15) |
| 10 | C | 0 | C (5), C (16) |
| 11 | C | 0 | C (5), C (17) |
| 12 | Cl | -1 | N (6) |
Note: The chloride ion (Cl) forms a salt bridge with the protonated amine (N⁺H).
3D Conformational Dynamics from Computational Models
The oxan ring adopts a chair conformation in its neutral state, analogous to cyclohexane, with the oxygen atom in an equatorial position to minimize steric strain. Upon protonation (as in the hydrochloride), the amine group becomes positively charged, altering the torsional strain and potentially stabilizing a twisted boat conformer due to electrostatic interactions with the chloride ion.
Key Conformational Features
| Property | Description |
|---|---|
| Dominant Conformer | Chair conformation with equatorial substituents |
| Ring Flexibility | Limited due to steric hindrance from substituents |
| Chloride Influence | Stabilizes protonated amine via ionic bonding |
Computational studies on analogous oxane derivatives suggest that the energy barrier for ring flipping is approximately 10 kcal/mol, though substituent effects may elevate this value. The 2-methoxyethyl group’s electronic and steric properties likely restrict conformational interconversion compared to unsubstituted oxanes.
Properties
IUPAC Name |
N-(2-methoxyethyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-7-4-9-8-2-5-11-6-3-8;/h8-9H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPPGGUFQQGITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCOCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)oxan-4-amine hydrochloride typically involves the reaction of oxan-4-amine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Chemical Reactions Analysis
N-(2-methoxyethyl)oxan-4-amine hydrochloride participates in reactions primarily driven by its amine group, methoxyethyl substituent, and heterocyclic oxane ring. Key reaction types include nucleophilic substitution, oxidation, and salt metathesis.
Reaction Mechanisms and Selectivity
-
Nucleophilic Substitution : The free amine (generated via neutralization) attacks electrophilic centers in alkyl halides or carbonyl compounds. Steric hindrance from the oxane ring limits reactivity at the secondary amine site.
-
Oxidation : The amine’s lone pair facilitates oxidation to N-oxides, often retaining the oxane ring’s conformation .
-
Demethylation : Under strong acidic conditions (e.g., HBr/HOAc), the methoxy group may cleave to form hydroxyl derivatives, though this is less common.
Reaction Optimization Parameters
Critical parameters for maximizing yield and purity include:
Table 2: Reaction Conditions and Optimization
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 20–60°C | Higher temperatures accelerate alkylation but risk decomposition. |
| Solvent | Acetonitrile, DCM | Polar aprotic solvents enhance nucleophilicity of the amine. |
| Catalyst | K₂CO₃, Et₃N | Bases improve reaction rates in amide formation. |
| Reaction Time | 4–12 hours | Prolonged time may lead to byproducts (e.g., over-alkylation). |
Stability and Handling Considerations
Scientific Research Applications
Antitussive Properties
N-(2-methoxyethyl)oxan-4-amine hydrochloride has been investigated for its antitussive (cough-suppressing) effects. Research indicates that this compound may modulate neural pathways associated with the cough reflex, providing relief for patients suffering from chronic cough conditions.
- Methods : Animal models, such as guinea pigs and rodents, are typically used to evaluate the efficacy of the compound. Cough is induced using irritants, and the frequency and intensity of cough are measured post-administration.
- Results : Quantitative data often reveal significant reductions in cough frequency and severity, suggesting potential for further development into a therapeutic agent for respiratory conditions.
Anticancer Activity
The compound has also shown promise as an anticancer agent. Initial studies indicate cytotoxic effects against various cancer cell lines.
- Methods : In vitro assays assess cell viability and proliferation, while animal xenograft models evaluate tumor growth inhibition.
- Results : Data typically include IC50 values (the concentration needed to inhibit 50% of cell growth) and tumor volume measurements, demonstrating significant anticancer activity that warrants further investigation.
Neuroprotective Effects
Given its potential anticholinergic activity, this compound is being explored in the context of neurodegenerative diseases like Alzheimer’s disease.
- Methods : Research employs transgenic mouse models to assess cognitive function and memory performance after administration of the compound.
- Results : Positive outcomes are indicated by improved memory scores and enhanced cholinergic neurotransmission, suggesting a possible role in disease-modifying therapies for Alzheimer's.
Antimalarial Potential
The compound is under investigation for its efficacy against malaria caused by Plasmodium species.
- Methods : In vitro assays determine the compound's activity against Plasmodium species, while animal models assess its impact on parasitemia.
- Results : Initial findings suggest that this compound may reduce parasitemia levels effectively, indicating potential as a novel treatment option.
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent.
Interaction with Cellular Pathways
Research indicates that the compound interacts with various cellular pathways involved in apoptosis and cell cycle regulation in cancer cells. These interactions are essential for understanding how it induces cytotoxicity.
Cholinergic System Modulation
In neuropharmacological studies, the modulation of acetylcholine levels by this compound suggests a mechanism that could counteract cholinergic dysfunction observed in Alzheimer's disease.
Summary of Experimental Findings
| Application | Methodology | Key Findings |
|---|---|---|
| Antitussive | Animal models (cough induction) | Significant reduction in cough frequency |
| Anticancer | In vitro assays & xenograft models | Notable cytotoxic effects on cancer cells |
| Neuroprotective | Transgenic mice studies | Improved memory performance |
| Antimalarial | In vitro assays & animal models | Reduction in parasitemia |
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
- N-(2-methoxyethyl)oxan-4-amine
- N-(2-methoxyethyl)oxan-4-amine sulfate
- N-(2-methoxyethyl)oxan-4-amine phosphate
Comparison: N-(2-methoxyethyl)oxan-4-amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The hydrochloride form may offer advantages in certain applications, such as enhanced solubility in aqueous solutions and improved stability under various conditions .
Biological Activity
N-(2-methoxyethyl)oxan-4-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
This compound features an oxan ring structure, which contributes to its unique pharmacological properties. The presence of the amine functional group allows for various chemical interactions, making it a candidate for further modifications and studies in drug development.
The biological activity of this compound has been explored through several mechanisms:
- Antitussive Activity : Studies have shown that this compound exhibits cough-suppressing properties by modulating neural pathways associated with the cough reflex. Experimental procedures typically involve administering the compound to animal models and inducing cough through irritants, measuring reductions in cough frequency and intensity.
- Anticancer Potential : Preliminary research indicates that this compound may possess cytotoxic effects against various cancer cell lines. In vitro studies have assessed its impact on cell viability and proliferation, while xenograft models have evaluated tumor growth inhibition. Quantitative data such as IC50 values are critical for understanding its efficacy as a potential anticancer agent.
- Cholinergic Modulation : Given its anticholinergic properties, this compound has been investigated for its effects on cognitive function and memory in models of Alzheimer’s disease. Research focuses on how it influences acetylcholine levels and cognitive deficits, with outcomes measured through behavioral tests and biochemical assays.
- Antimalarial Activity : The compound has also been tested for activity against Plasmodium species in vitro, with subsequent evaluations in infected animal models to assess its efficacy in reducing parasitemia.
Case Studies and Experimental Results
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antitussive Activity | Animal models (cough induction) | Significant reduction in cough frequency observed |
| Anticancer Activity | In vitro cell cultures | IC50 values indicate potent cytotoxicity against cancer cells |
| Cognitive Function | Transgenic mouse models | Improvement in memory performance; altered acetylcholine levels |
| Antimalarial Efficacy | In vitro assays and animal models | Reduction in parasitemia; potential for therapeutic use |
Q & A
Q. Basic
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (0.1% TFA) gradient to confirm purity ≥95% .
- NMR : ¹H NMR should show characteristic peaks for the oxan-4-amine ring (δ 3.4–4.0 ppm) and methoxyethyl protons (δ 3.3–3.5 ppm) .
- Mass Spectrometry : ESI-MS in positive mode should yield [M+H]⁺ matching the molecular formula (C₈H₁₈ClNO₂, calc. 195.1 m/z) .
Validation : Cross-reference with commercial standards (e.g., MFCD numbers in ) and replicate analyses to ensure consistency.
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as hydrochloride salts may release irritant vapors .
- Spill Management : Collect solids mechanically (avoid water streams) and dispose as hazardous waste .
Documentation : Maintain a risk assessment log, including reactivity data with acids/bases (e.g., ’s guidance on pre-experiment hazard analysis) .
How does the methoxyethyl substituent influence the compound’s solubility and stability in aqueous vs. organic solvents?
Q. Advanced
- Solubility : The methoxyethyl group enhances hydrophilicity, achieving >20 mg/mL solubility in water (similar to β-adrenergic agonists in ). In polar aprotic solvents (DMF, DMSO), solubility exceeds 50 mg/mL.
- Stability :
- Aqueous Solutions : Hydrolysis risk at pH <4 or >8; buffer systems (pH 6–7) are optimal .
- Organic Phases : Stable in methanol/ethanol for >72 hours at 25°C, but degradation occurs in chloroform due to trace HCl .
Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
What advanced strategies resolve contradictory data in quantifying trace impurities (e.g., byproducts vs. starting materials)?
Q. Advanced
- Hypothesis Testing : Compare impurity profiles from alternate synthetic routes (e.g., reductive amination vs. alkylation).
- LC-MS/MS : Use high-resolution mass spectrometry to distinguish isobaric impurities (e.g., unreacted oxan-4-amine vs. N-oxide byproducts) .
- Spiking Experiments : Add suspected impurities (e.g., 2-methoxyethyl chloride) to validate retention times and MS/MS fragmentation patterns .
Case Study : A 2023 study resolved discrepancies in oxan-4-amine derivatives by coupling preparative HPLC with ¹³C NMR .
How can computational modeling predict the compound’s reactivity in novel reaction environments (e.g., ionic liquids)?
Q. Advanced
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic attack sites on the oxan-4-amine ring .
- Solvent Effects : Use COSMO-RS simulations to predict solubility and stability in ionic liquids (e.g., pyrrolidinium salts in ).
- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .
What methodologies address discrepancies in reported biological activity data (e.g., receptor binding assays)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
